Hydroxy Itraconazole Hydroxy Itraconazole Hydroxy itraconazole (OH-ITZ) is an active metabolite of the antifungal agent itraconazole. Itraconazole is metabolized by the cytochrome P450 isoform 3A4 (CYP3A4) to form hydroxy itraconazole. Hydroxy itraconazole exhibits in vitro antifungal activity (MIC = 0.019, 0.078, and 0.078 mg/ml against C. albicans, A. fumigatus, and C. neoformans, respectively). Plasma concentration of hydroxy itraconazole is directly correlated to that of the parent compound and is used as an indicator of prophylaxis for fungal infections.
Hydroxyitraconazole belongs to the class of organic compounds known as phenylpiperazines. Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group. Hydroxyitraconazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Hydroxyitraconazole has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxyitraconazole is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 112559-91-8
VCID: VC0530173
InChI: InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3
SMILES: CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Molecular Formula: C35H38Cl2N8O5
Molecular Weight: 721.6 g/mol

Hydroxy Itraconazole

CAS No.: 112559-91-8

Cat. No.: VC0530173

Molecular Formula: C35H38Cl2N8O5

Molecular Weight: 721.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Hydroxy Itraconazole - 112559-91-8

Specification

Description Hydroxy itraconazole (OH-ITZ) is an active metabolite of the antifungal agent itraconazole. Itraconazole is metabolized by the cytochrome P450 isoform 3A4 (CYP3A4) to form hydroxy itraconazole. Hydroxy itraconazole exhibits in vitro antifungal activity (MIC = 0.019, 0.078, and 0.078 mg/ml against C. albicans, A. fumigatus, and C. neoformans, respectively). Plasma concentration of hydroxy itraconazole is directly correlated to that of the parent compound and is used as an indicator of prophylaxis for fungal infections.
Hydroxyitraconazole belongs to the class of organic compounds known as phenylpiperazines. Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group. Hydroxyitraconazole is considered to be a practically insoluble (in water) and relatively neutral molecule. Hydroxyitraconazole has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxyitraconazole is primarily located in the cytoplasm and membrane (predicted from logP).
CAS No. 112559-91-8
Molecular Formula C35H38Cl2N8O5
Molecular Weight 721.6 g/mol
IUPAC Name 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one
Standard InChI InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3
Standard InChI Key ISJVOEOJQLKSJU-UHFFFAOYSA-N
Isomeric SMILES C[C@H]([C@@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
SMILES CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Canonical SMILES CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Appearance Solid powder

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